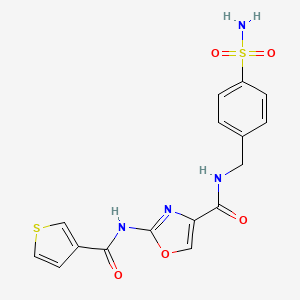

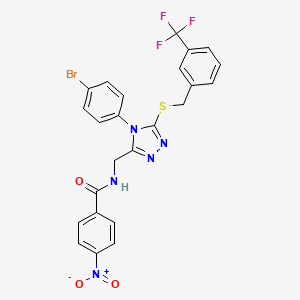

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as STO-609, is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). CaMKK is a crucial enzyme that regulates various cellular processes, including metabolism, autophagy, and cell growth. STO-609 has been extensively studied in scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions are discussed in

Applications De Recherche Scientifique

Synthetic Applications and Methodological Innovations

One significant application of related chemical structures involves the reaction of triazoles with thioesters . This process, utilizing N-sulfonyl-1,2,3-triazoles and thioesters in the presence of a rhodium(II) catalyst, leads to the stereoselective production of β-sulfanyl enamides. The reaction pathway includes the generation of an α-imino rhodium carbene complex, followed by nucleophilic addition and intramolecular migration, ultimately facilitating the synthesis of sulfur-containing lactams. This method has shown potential for ring-expansion reactions of thiolactones, highlighting its utility in creating complex sulfur-containing structures (Miura, Fujimoto, Funakoshi, & Murakami, 2015).

Another notable application involves the tempering of the reactivities of α-oxo gold carbenes using bidentate ligands. This approach has been employed to facilitate the modular synthesis of 2,4-disubstituted oxazoles, an important structural motif in various natural products, via a [3 + 2] annulation between a terminal alkyne and a carboxamide. The process highlights the strategic utilization of bidentate ligands to moderate the electrophilic character of gold carbenes, enabling smoother reactions with nucleophiles and opening new avenues in oxidative gold catalysis (Luo, Ji, Li, & Zhang, 2012).

Implications in Medicinal Chemistry and Enzyme Inhibition

Research has also focused on the synthesis and evaluation of compounds for potential antimicrobial applications. For example, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. This exploration into the antimicrobial potential underscores the broader applicability of such compounds in addressing resistance issues and developing new therapeutic agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Propriétés

IUPAC Name |

N-[(4-sulfamoylphenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S2/c17-27(23,24)12-3-1-10(2-4-12)7-18-15(22)13-8-25-16(19-13)20-14(21)11-5-6-26-9-11/h1-6,8-9H,7H2,(H,18,22)(H2,17,23,24)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLAXCUBVPOWNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2458353.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2458355.png)

![4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2458365.png)

![N-(2,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2458368.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide](/img/structure/B2458369.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide](/img/structure/B2458371.png)

![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2458372.png)

![N-(cyanomethyl)-2-{[(3,4-dichlorophenyl)methyl][2-(diethylamino)ethyl]amino}acetamide](/img/structure/B2458373.png)

![2-[(3,4-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2458376.png)